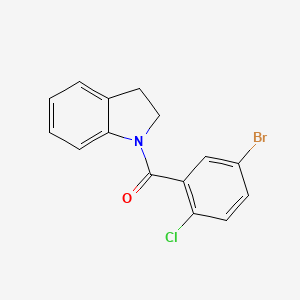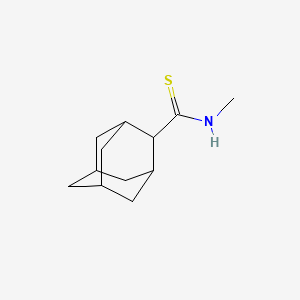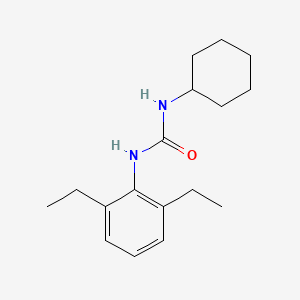![molecular formula C18H16NOP B5719926 4-[(diphenylphosphoryl)methyl]pyridine](/img/structure/B5719926.png)
4-[(diphenylphosphoryl)methyl]pyridine
説明
4-[(diphenylphosphoryl)methyl]pyridine, also known as DPPM, is an organic compound that belongs to the family of pyridine derivatives. It is a white to light yellow powder that is widely used in scientific research due to its unique properties. DPPM is a versatile reagent that can be used in a variety of chemical reactions, and its use has led to significant advances in the field of organic synthesis.
科学的研究の応用
Synthesis and Reactivity Studies
- A study by Ouizem et al. (2014) discusses the efficient synthesis of precursor molecules related to 4-[(diphenylphosphoryl)methyl]pyridine, along with their transformation into dissymmetric ligands. These ligands were examined for their reactivity and complexation reactions with lanthanide(III) ions, suggesting potential in the development of improved solvent extraction reagents (Ouizem et al., 2014).
F-Element Ligation Properties
- Another study by Ouizem et al. (2014) focuses on the synthesis and ligation properties of NCMPO-decorated pyridine N-oxide platforms, where 4-[(diphenylphosphoryl)methyl]pyridine is a key component. The study explores the binding of these compounds with lanthanide complexes, providing insight into potential applications in coordination chemistry and material science (Ouizem et al., 2014).
β-(diphenylphosphoryl)pyrroles Formation
- Research by Bogachenkov et al. (2013) presents an unexpected formation of β-(diphenylphosphoryl)pyrroles, instead of the anticipated regioisomers, from reactions involving derivatives of 4-[(diphenylphosphoryl)methyl]pyridine. This finding highlights the compound's role in facilitating unique chemical transformations, potentially useful in synthetic organic chemistry (Bogachenkov et al., 2013).
Application in Novel Soluble and Thermally Stable Polyimides
- A 2020 study by Chen et al. discusses the use of a derivative of 4-[(diphenylphosphoryl)methyl]pyridine in synthesizing novel aromatic polyimides. These polyimides exhibited exceptional thermal stability and flame retardancy, suggesting applications in materials science for high-performance polymers (Chen et al., 2020).
Binding Studies with Iron–Sulfur Enzymes
- In a study by Span et al. (2014), the binding modes of pyridine derivatives, including 4-[(diphenylphosphoryl)methyl]pyridine, with the iron–sulfur enzyme IspH were investigated. This research provides valuable insights into enzyme-inhibitor interactions, potentially relevant in drug discovery and enzymology (Span et al., 2014).
Chelating Properties with f-Element Ions
- A 1993 study by Rapko et al. explored the chelating properties of 2-((diphenylphosphino)methyl)pyridine N,P-dioxide and its derivatives toward various f-element ions. The findings suggest applications in the field of coordination chemistry and potentially in nuclear waste management (Rapko et al., 1993).
特性
IUPAC Name |
4-(diphenylphosphorylmethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16NOP/c20-21(17-7-3-1-4-8-17,18-9-5-2-6-10-18)15-16-11-13-19-14-12-16/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCMUVACWGXMKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC2=CC=NC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Diphenylphosphoryl)methyl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methylbenzyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5719851.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]benzamide](/img/structure/B5719856.png)

![N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B5719867.png)

![N-{4-[(dimethylamino)carbonyl]phenyl}-4-fluorobenzamide](/img/structure/B5719892.png)



![4-benzyl-1-[(5-methyl-2-furyl)methyl]piperidine](/img/structure/B5719903.png)
![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5719909.png)

![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5719929.png)
